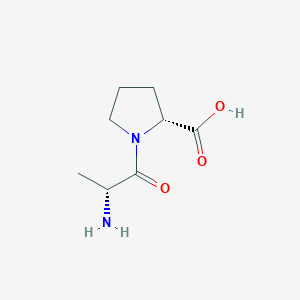![molecular formula C8H7ClN2O3 B8792820 2-[(2-chloropyridine-3-carbonyl)amino]acetic acid CAS No. 76980-21-7](/img/structure/B8792820.png)
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid is a chemical compound with the molecular formula C8H7ClN2O3. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the 2-position of the pyridine ring, and glycine is attached to the nicotinoyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloropyridine-3-carbonyl)amino]acetic acid typically involves the reaction of 2-chloronicotinic acid with glycine. One common method is the activated ester method, where the 2-chloronicotinic acid is first converted to its p-nitrophenyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent. The p-nitrophenyl ester is then reacted with glycine in the presence of a base such as sodium hydroxide in aqueous dimethylformamide (DMF) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position of the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield 2-chloronicotinic acid and glycine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced products may include alcohols or amines.
科学的研究の応用
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid has several scientific research applications:
Pharmacology: It is studied for its potential neurotropic activity, particularly in the context of nicotinic acid derivatives.
Biochemistry: The compound is used to investigate the role of nicotinic acid derivatives in biochemical pathways.
作用機序
The mechanism of action of 2-[(2-chloropyridine-3-carbonyl)amino]acetic acid involves its interaction with specific molecular targets. In the central nervous system, it may interact with nicotinic acetylcholine receptors, modulating neurotransmission. The compound’s effects are likely mediated through its influence on these receptors, leading to changes in neuronal activity and potential therapeutic effects .
類似化合物との比較
Similar Compounds
- N-(2-Hydroxynicotinoyl)glycine
- N-(2-Methoxynicotinoyl)glycine
- N-(2-Benzyloxynicotinoyl)glycine
Uniqueness
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid is unique due to the presence of the chlorine atom at the 2-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a pharmacologically active compound compared to its hydroxyl, methoxy, or benzyloxy counterparts .
特性
CAS番号 |
76980-21-7 |
|---|---|
分子式 |
C8H7ClN2O3 |
分子量 |
214.60 g/mol |
IUPAC名 |
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C8H7ClN2O3/c9-7-5(2-1-3-10-7)8(14)11-4-6(12)13/h1-3H,4H2,(H,11,14)(H,12,13) |
InChIキー |
QTHZQNVGWMIFRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


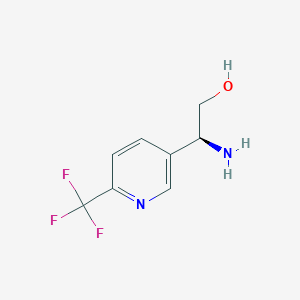
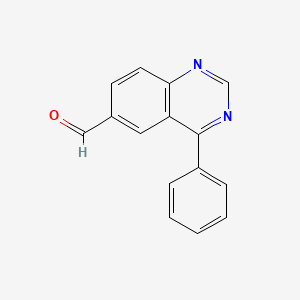
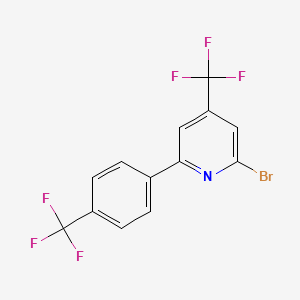
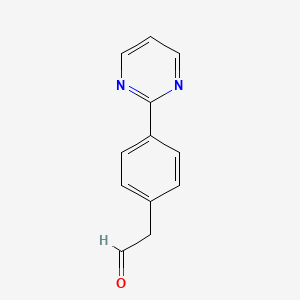
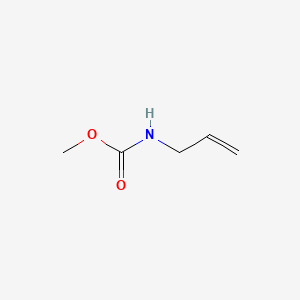
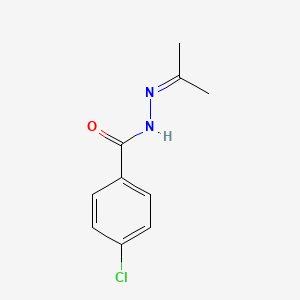
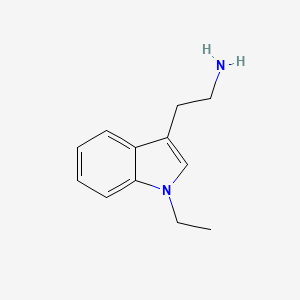
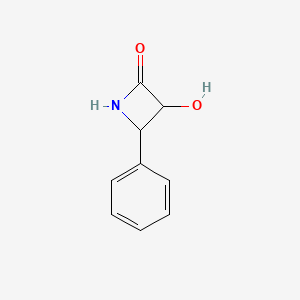
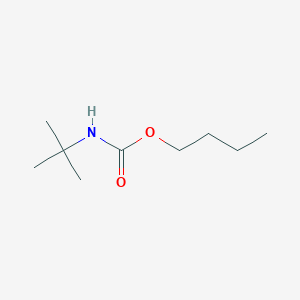
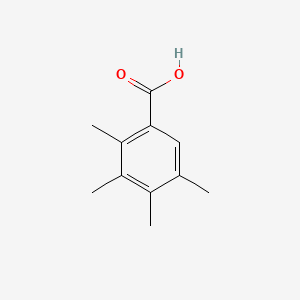
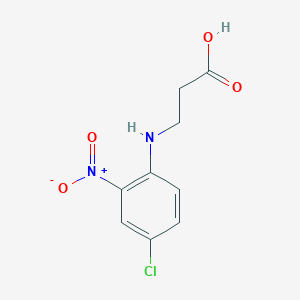
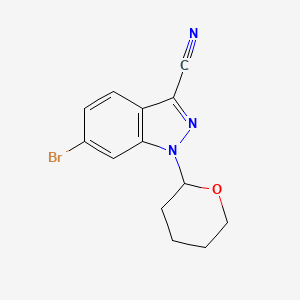
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-[methyl(phenylmethyl)amino]-, ethyl ester](/img/structure/B8792822.png)
